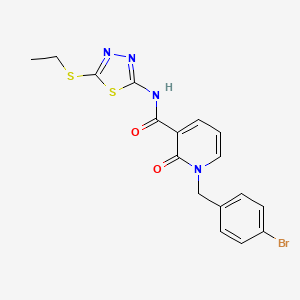
1-(4-bromobenzyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-BROMOPHENYL)METHYL]-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a combination of bromophenyl, ethylsulfanyl, thiadiazole, and dihydropyridine carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-BROMOPHENYL)METHYL]-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the bromination of a phenylmethyl compound to introduce the bromophenyl group. This is followed by the formation of the thiadiazole ring through cyclization reactions involving sulfur and nitrogen sources. The final step involves the coupling of the thiadiazole derivative with a dihydropyridine carboxamide precursor under specific conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Key considerations include the availability of starting materials, reaction efficiency, and waste management .
Chemical Reactions Analysis
Types of Reactions
1-[(4-BROMOPHENYL)METHYL]-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the thiadiazole ring can be reduced to amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or chloroform, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bromophenyl ring .
Scientific Research Applications
1-[(4-BROMOPHENYL)METHYL]-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 1-[(4-BROMOPHENYL)METHYL]-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The thiadiazole ring is known to interact with metal ions, which can influence the compound’s biological activity. Additionally, the bromophenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-BROMOPHENYL)METHYL]-N-[5-(METHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE
- 1-[(4-CHLOROPHENYL)METHYL]-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE
Uniqueness
1-[(4-BROMOPHENYL)METHYL]-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to the presence of the bromophenyl group, which can enhance its reactivity and binding properties compared to similar compounds with different substituents. The combination of the ethylsulfanyl and thiadiazole groups also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15BrN4O2S2 |
|---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C17H15BrN4O2S2/c1-2-25-17-21-20-16(26-17)19-14(23)13-4-3-9-22(15(13)24)10-11-5-7-12(18)8-6-11/h3-9H,2,10H2,1H3,(H,19,20,23) |
InChI Key |
FWKJDUYZMWSAOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-difluorophenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11254096.png)

![1,3-dimethyl-5-[(2-oxo-2-piperidin-1-ylethyl)thio]-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11254114.png)
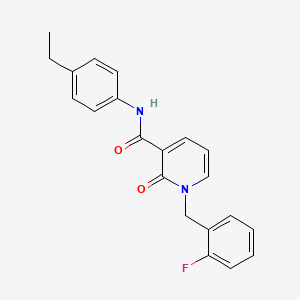
![4-(dimethylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B11254125.png)
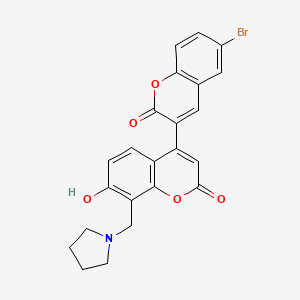
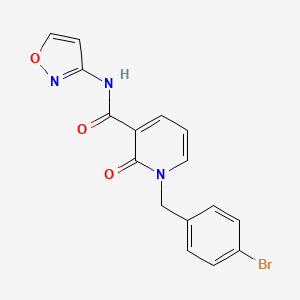
![ethyl 4-[({4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazin-2-yl}carbonyl)amino]benzoate](/img/structure/B11254149.png)
![1-(4-chlorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B11254150.png)
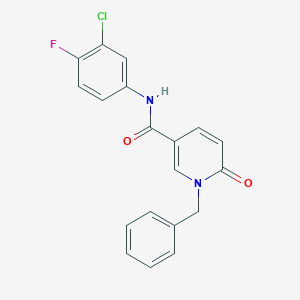
![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-propylacetamide](/img/structure/B11254167.png)
![N-(4-fluorophenyl)-3-[3-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11254171.png)
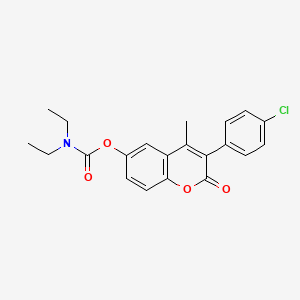
![2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone](/img/structure/B11254178.png)
